{[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid
Description
{[5-(1,3-Benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid is a 1,2,4-triazole derivative characterized by a benzodioxole ring at the 5-position of the triazole core, a phenyl group at the 4-position, and a thioacetic acid moiety at the 3-position. Its molecular formula is C₁₇H₁₂N₃O₄S, with a molar mass of 368.36 g/mol. Key synonyms include 2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl]acetic acid and the CAS number 80987-62-8 .
The compound is synthesized via nucleophilic substitution or condensation reactions involving 1,3-benzodioxole-containing precursors.
Properties
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c21-15(22)9-25-17-19-18-16(20(17)12-4-2-1-3-5-12)11-6-7-13-14(8-11)24-10-23-13/h1-8H,9-10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYYZRSOBBZPTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(N3C4=CC=CC=C4)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid (CAS No. 325694-63-1) is a triazole derivative that has garnered attention for its potential biological activities. This article aims to summarize the available research findings on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H16ClN3O3S
- Molecular Weight : 449.9 g/mol
- IUPAC Name : 2-{[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its effects on different biological targets, particularly in cancer and neurological disorders.
Antitumor Activity
Several studies have investigated the antitumor potential of triazole derivatives similar to {[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid. For instance:
- In vitro Studies : Compounds within the same structural family have shown promising results against various cancer cell lines. For example, a related compound demonstrated an IC50 value lower than 10 µM against HCT116 colorectal carcinoma cells and exhibited selective inhibition of DYRK1A kinase activity .
- Mechanism of Action : The mechanism often involves the inhibition of specific kinases that are crucial for tumor cell proliferation. The presence of the benzodioxole moiety is believed to enhance the interaction with these targets, thereby increasing potency against cancer cells .
Neuroprotective Effects
The neuroprotective effects of triazole compounds have also been a subject of research:
- DYRK1A Inhibition : Some derivatives have been identified as effective inhibitors of DYRK1A kinase, which is implicated in neurodegenerative diseases. This inhibition suggests potential therapeutic applications in conditions such as Alzheimer's disease .
- Cell Viability Assays : In studies assessing cell viability in neuronal models, certain compounds showed reduced toxicity and improved survival rates under stress conditions, indicating their protective role against neurotoxicity .
Table 1: Summary of Biological Activities
| Activity Type | Cell Lines/Models | IC50 Values | References |
|---|---|---|---|
| Antitumor Activity | HCT116 (Colorectal) | <10 µM | |
| Neuroprotection | Neuronal Models | Not specified | |
| DYRK1A Inhibition | Various Kinases | Specific values vary |
Case Study 1: Antitumor Efficacy
In a comparative study involving multiple triazole derivatives, {[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid was tested alongside known inhibitors. The results indicated that this compound exhibited significant cytotoxicity against tumor cells while sparing normal fibroblasts.
Case Study 2: Neurological Implications
Research focusing on the neuroprotective properties highlighted that compounds with similar structures could prevent apoptosis in neuronal cells exposed to oxidative stress. These findings suggest potential applications in treating neurodegenerative diseases.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The target compound’s benzodioxole substituent distinguishes it from other 1,2,4-triazole derivatives. Key comparisons include:
Key Observations :
- Benzodioxole vs.
- Thiophene vs. Benzodioxole : Thiophene-containing analogs (e.g., 1.2) exhibit lower melting points (~171°C vs. unreported for the target compound), suggesting differences in crystallinity or solubility .
- Alkyl vs. Aromatic Substituents : Propoxyphenyl derivatives (e.g., ) have lower molecular weights and predicted densities (1.38 g/cm³), indicating reduced steric hindrance compared to the bulkier benzodioxole group.
Key Observations :
- Benzodioxole vs. Methoxy Groups: Dimethoxyphenyl analogs (e.g., ) show pronounced antimicrobial activity, likely due to increased lipophilicity from methoxy groups. The benzodioxole group in the target compound may offer similar advantages while improving oxidative stability.
- Morpholine Salts : Tryfuzol® demonstrates that salt formation (e.g., morpholine) can enhance solubility and therapeutic efficacy, a strategy applicable to the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
